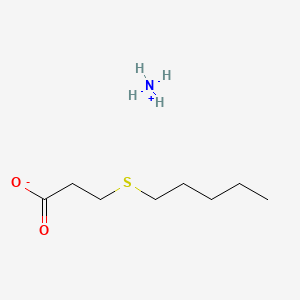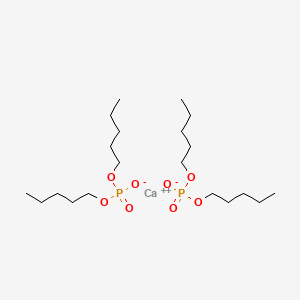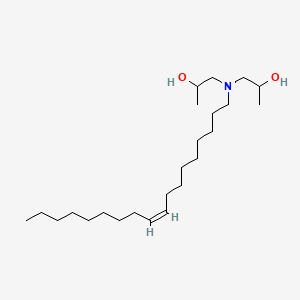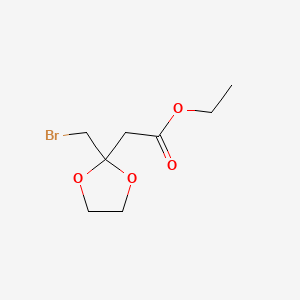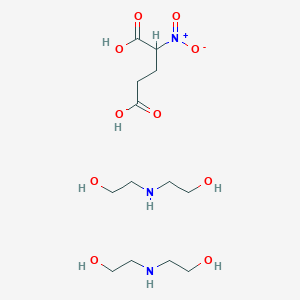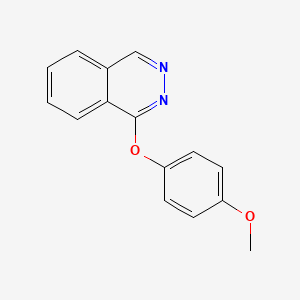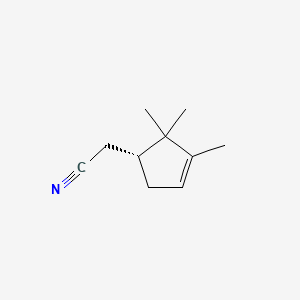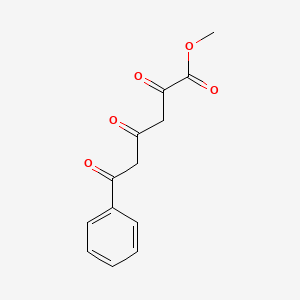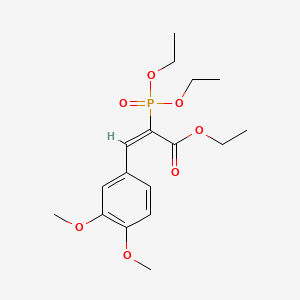
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a diethoxyphosphoryl group and a dimethoxyphenyl group attached to an acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate typically involves the reaction of ethyl acrylate with diethyl phosphite and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate esters.
Substitution: Nucleophilic substitution reactions can occur at the acrylate or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce phosphonate alcohols.
Scientific Research Applications
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a mimic of phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate-containing substrates. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dihydroxyphenyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethylphenyl)acrylate
Uniqueness
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is unique due to the presence of both diethoxyphosphoryl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
Properties
CAS No. |
14656-26-9 |
|---|---|
Molecular Formula |
C17H25O7P |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
ethyl (E)-2-diethoxyphosphoryl-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H25O7P/c1-6-22-17(18)16(25(19,23-7-2)24-8-3)12-13-9-10-14(20-4)15(11-13)21-5/h9-12H,6-8H2,1-5H3/b16-12+ |
InChI Key |
CRKMCAWVSBUKPJ-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/P(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


